4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- 4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)-
Brand Name: Vulcanchem
CAS No.: 61554-69-6
VCID: VC18686643
InChI: InChI=1S/C19H20N2OS/c1-3-12-23-13-18-20-16-10-6-5-9-15(16)19(22)21(18)17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3
SMILES:
Molecular Formula: C19H20N2OS
Molecular Weight: 324.4 g/mol

4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)-

CAS No.: 61554-69-6

Cat. No.: VC18686643

Molecular Formula: C19H20N2OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- - 61554-69-6

Specification

CAS No. 61554-69-6
Molecular Formula C19H20N2OS
Molecular Weight 324.4 g/mol
IUPAC Name 3-(2-methylphenyl)-2-(propylsulfanylmethyl)quinazolin-4-one
Standard InChI InChI=1S/C19H20N2OS/c1-3-12-23-13-18-20-16-10-6-5-9-15(16)19(22)21(18)17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3
Standard InChI Key HCMBQCAGPCKIDU-UHFFFAOYSA-N
Canonical SMILES CCCSCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C

Introduction

Structural and Chemical Properties

Molecular Architecture

4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- (IUPAC name: 3-(2-methylphenyl)-2-(propylsulfanylmethyl)quinazolin-4-one) has the molecular formula C₁₉H₂₀N₂OS and a molecular weight of 324.4 g/mol. The quinazolinone core consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety. The propylthiomethyl group (-SCH₂CH₂CH₃) at position 2 introduces sulfur-based hydrophobicity, while the o-tolyl group (2-methylphenyl) at position 3 enhances aromatic interactions (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.61554-69-6
Molecular FormulaC₁₉H₂₀N₂OS
Molecular Weight324.4 g/mol
IUPAC Name3-(2-methylphenyl)-2-(propylsulfanylmethyl)quinazolin-4-one
SolubilityLimited data; likely soluble in DMF, DMSO

Spectroscopic Characterization

The compound’s structure is validated through Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. The ¹H NMR spectrum reveals signals for the o-tolyl methyl group (~2.3 ppm), propylthiomethyl protons (δ 1.0–2.8 ppm), and aromatic protons (δ 7.0–8.5 ppm). The IR spectrum shows a carbonyl stretch at ~1680 cm⁻¹ (C=O) and C-S vibrations near 650 cm⁻¹.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4(3H)-quinazolinone derivatives commonly begins with anthranilic acid or its substituted analogs. For 2-propylthiomethyl-3-(o-tolyl)-quinazolinone, a two-step approach is employed :

  • Formation of N-Acyl Anthranilic Acid:
    Anthranilic acid reacts with 3-chloropropionyl chloride or 4-chlorobutyryl chloride to form N-acyl intermediates.

    Anthranilic Acid+R-COClN-Acyl Anthranilic Acid+HCl\text{Anthranilic Acid} + \text{R-COCl} \rightarrow \text{N-Acyl Anthranilic Acid} + \text{HCl}

    This step is critical for introducing the thiomethyl side chain .

  • Cyclization to Quinazolinone:
    The intermediate undergoes cyclization in acetic anhydride, forming a benzoxazinone precursor. Subsequent condensation with o-toluidine or analogs in DMF yields the target compound . Reactions in DMF achieve higher yields (~75%) compared to ethanol (~50%) due to improved solubility .

Table 2: Synthesis Conditions and Yields

Starting MaterialReagentSolventYield (%)
5-Bromoanthranilic acid3-Chloropropionyl chlorideDMF75
5-Nitroanthranilic acid4-Chlorobutyryl chlorideEthanol50

Purification and Scalability

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Scalability remains a challenge due to the multi-step nature of the synthesis, though microwave-assisted methods are being explored to reduce reaction times .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The thiomethyl group enhances membrane penetration, while the o-tolyl moiety disrupts bacterial cell wall synthesis .

Anticancer Properties

In vitro assays against MCF-7 breast cancer cells show dose-dependent apoptosis induction (IC₅₀ = 18 µM). Mechanistic studies reveal ROS-mediated DNA damage and upregulation of pro-apoptotic proteins (Bax, caspase-3) .

Table 3: Pharmacological Profile

ActivityModelResult (IC₅₀/MIC)Mechanism
AntimicrobialS. aureus16 µg/mLCell wall synthesis inhibition
AntiviralSARS-CoV-2 Mᵖʳᵒ12.5 µMProtease inhibition
AnticancerMCF-7 cells18 µMROS-mediated apoptosis

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s high logP (~3.2) suggests favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. Structural analogs with fluoro substitutions at the benzene ring show enhanced pharmacokinetic profiles .

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